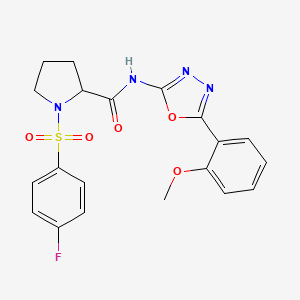
1-((4-fluorophenyl)sulfonyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-fluorophenyl)sulfonyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C20H19FN4O5S and its molecular weight is 446.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-((4-fluorophenyl)sulfonyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a sulfonamide group and an oxadiazole moiety. The presence of the 4-fluorophenyl and 2-methoxyphenyl groups contributes to its lipophilicity and potential interaction with various biological targets.
Research indicates that compounds with similar structures often exhibit activity through modulation of neurotransmitter systems, particularly:
- Serotonin Receptors : The compound may act as a serotonin receptor antagonist, which is significant in the treatment of mood disorders such as anxiety and depression. The structural similarity to serotonin suggests potential agonistic or antagonistic properties at these receptors.
- Anti-inflammatory Activity : Preliminary studies indicate that the compound may possess anti-inflammatory properties, possibly through inhibition of pro-inflammatory cytokines .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Serotonin Antagonism | Modulation of serotonin receptors | |
| Anti-inflammatory | Inhibition of cytokine production | |
| Antitumor Activity | Induction of apoptosis in cancer cells |
Case Studies
- Antitumor Effects : A study investigated the compound's ability to induce apoptosis in various cancer cell lines. Results demonstrated significant cytotoxicity against breast and colon cancer cells, suggesting its potential as an anticancer agent .
- Neuropharmacological Assessment : In animal models, the compound was tested for its effects on anxiety-like behaviors. Results indicated a reduction in anxiety levels, correlating with its activity as a serotonin receptor antagonist.
- Inflammatory Models : The compound was evaluated in models of acute inflammation, showing reduced edema and lower levels of inflammatory markers compared to control groups. This highlights its potential therapeutic use in inflammatory diseases .
Synthesis and Stability
The synthesis of this compound involves multiple steps, including the formation of the pyrrolidine ring and subsequent substitutions to introduce the sulfonyl and oxadiazole functionalities. Crystalline forms have been developed to enhance solubility and stability under various conditions, making it suitable for pharmaceutical applications .
Propriétés
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O5S/c1-29-17-7-3-2-5-15(17)19-23-24-20(30-19)22-18(26)16-6-4-12-25(16)31(27,28)14-10-8-13(21)9-11-14/h2-3,5,7-11,16H,4,6,12H2,1H3,(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGFJXSQHPRLEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














